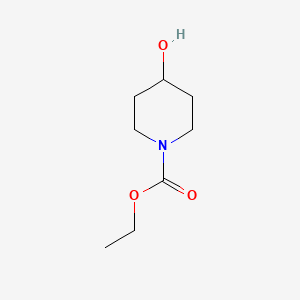

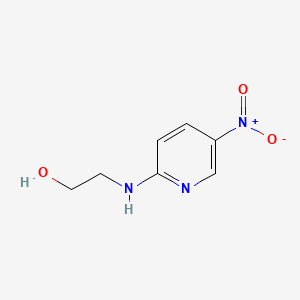

![molecular formula C7H11B B1266525 Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI) CAS No. 2534-77-2](/img/structure/B1266525.png)

Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)

Vue d'ensemble

Description

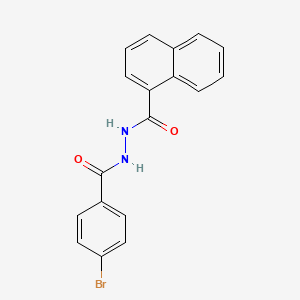

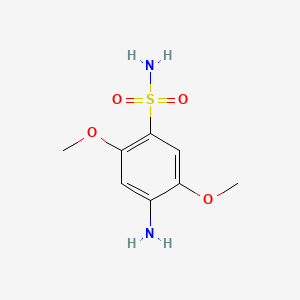

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is also known as Norbornane or exo-2-Bromonorbornane . It is an organic compound and a saturated hydrocarbon with the chemical formula C7H11Br . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of a Bicyclo[2.2.1]heptane skeleton involves an intermolecular Diels-Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . This method has been described as efficient and broadly applicable, working for a wide range of electron-deficient alkenes and substituted BCB ketones .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is characterized by a bicyclic hydrocarbon skeleton . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . The compound has a molecular weight of 175.07 .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” is a crystalline compound with a melting point of 88 °C . It has a molecular weight of 175.07 .Applications De Recherche Scientifique

-

Stereochemical Analysis

- Field: Chemistry

- Application: Bicyclo[2.2.1]heptanes are used in stereochemical analysis of alicyclic compounds by C-13 NMR Spectroscopy .

- Method: The orientation of substituents on carbons 2, 3, 5, and 6 relative to C-7 is referred to as exo and endo. For 7-monosubstituted compounds, the numbering is defined so that the substituent will be syn .

- Results: The study found relatively unusual dihedral angles about most of the bonds .

-

Thermophysical Property Data

- Field: Thermodynamics

- Application: Bicyclo[2.2.1]heptanes are used in the evaluation of thermophysical property data .

- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results: The study provides critically evaluated recommendations for various properties like triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .

-

Synthesis of Novel Floral and Woody Odorants

- Field: Perfume Chemistry

- Application: A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants .

- Method: The outcome of the rearrangement depended on the substitution pattern of the dienes. 2D NMR analysis has established the correct relative configuration of the bicyclo[2.2.1]heptanone, which was originally misassigned .

- Results: When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .

-

Organic Compound Research

- Field: Organic Chemistry

- Application: Norbornane (also known as bicyclo [2.2.1]heptane) is an organic compound and a saturated hydrocarbon with chemical formula C7H12 .

- Method: The carbon skeleton is derived from cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .

- Results: The compound was originally synthesized by reduction of norcamphor .

-

Inhibition in T-lymphocytes

- Field: Immunology

- Application: Bicyclo[2.2.1]heptanes are used in the inhibition of T-lymphocytes .

- Method: The inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

- Results: This application is particularly important in the field of immunology .

-

Bio-active Compounds

- Field: Biochemistry

- Application: Bicyclo[2.2.1]heptanes are incorporated in newly developed bio-active compounds .

- Method: Among the valuable saturated bicyclic structures, bicyclo[2.2.1]heptanes are playing an increasingly important role .

- Results: These compounds are still underexplored from a synthetic accessibility point of view .

Orientations Futures

“Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)” and similar C(sp3)-rich bicyclic hydrocarbon scaffolds are playing an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . The development of new synthetic methods, such as the one involving an intermolecular Diels-Alder reaction , opens the gate to sp3-rich new chemical space .

Propriétés

IUPAC Name |

(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOAWHKJRWNID-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878960 | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4R)-2-Bromobicyclo[2.2.1]heptane | |

CAS RN |

2534-77-2 | |

| Record name | exo-2-Bromonorbornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-2-Bromonorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-2-bromonorbornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.